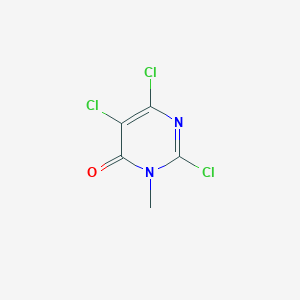

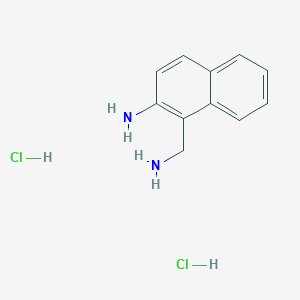

![molecular formula C16H14ClN5OS B2367256 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide CAS No. 866011-04-3](/img/structure/B2367256.png)

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide, also known as 6-Cl-NMN, is an organic compound belonging to the class of triazole derivatives. It is a derivative of nicotinamide and has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. 6-Cl-NMN is of particular interest due to its ability to act as an inhibitor of enzymes involved in the metabolism of certain drugs, as well as its potential to act as an antioxidant.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research indicates that certain 1,2,3-triazole compounds exhibit significant antibacterial and antifungal properties. For example, some compounds synthesized through 1,3-dipolar cycloaddition showed promising potency against various bacterial strains, excluding certain fungi like Candida albicans (Wang, Wan, & Zhou, 2010)(Wang, Wan, & Zhou, 2010).

Antiproliferative and Antilipolytic Activities

A series of 1,2,4-triazole derivatives demonstrated potential in cancer treatment and obesity-related conditions. One particular compound showed cytotoxicity in various cancer cells and inhibited pancreatic lipase, suggesting its usefulness in anticancer and antidiabetic applications (Shkoor et al., 2021)(Shkoor et al., 2021).

Anti-Inflammatory Activity

Studies on derivatives of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide revealed promising anti-inflammatory properties. This was particularly evident when these compounds were synthesized using microwave irradiation methods, which proved superior in terms of yield and environmental impact (Sachdeva et al., 2013)(Sachdeva et al., 2013).

Lipase and α-Glucosidase Inhibition

Some novel heterocyclic compounds derived from 1,2,4-triazoles have been shown to inhibit lipase and α-glucosidase enzymes, suggesting their potential use in managing conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015)(Bekircan, Ülker, & Menteşe, 2015).

Surface Activity and Antimicrobial Properties

Certain 1,2,4-triazole derivatives demonstrate surface activity along with antimicrobial properties. These derivatives can be effectively used as biologically active heterocycles with potential applications in various fields (El-Sayed, 2006)(El-Sayed, 2006).

Anticancer Potential

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, a similar class of compounds, have been evaluated for their anticancer properties. Some demonstrated significant anticancer activity, including inhibiting tubulin polymerization, a crucial process in cancer cell division (Kamal et al., 2014)(Kamal et al., 2014).

Propiedades

IUPAC Name |

6-chloro-N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c1-10-4-2-3-5-12(10)9-24-16-20-15(21-22-16)19-14(23)11-6-7-13(17)18-8-11/h2-8H,9H2,1H3,(H2,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNCAVMTYZHPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

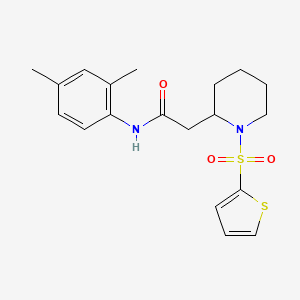

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)

![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)

![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)

![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)